
CCR3 Antagonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCR3 Antagonist is a useful research compound. Its molecular formula is C26H35FN4O2S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asthma and Allergic Inflammation
Several studies have investigated the role of CCR3 antagonists in managing asthma and allergic conditions:
- GW766994 : In a randomized, placebo-controlled trial, this oral CCR3 antagonist was evaluated for its efficacy in reducing eosinophil counts in patients with eosinophilic asthma. Although it did not significantly reduce eosinophil levels, it showed a modest improvement in airway responsiveness (PC20 methacholine) .
- SB328437 : This antagonist has been shown to inhibit eosinophil recruitment in various models of allergic inflammation. In a mouse model of asthma, SB328437 effectively blocked eosinophil recruitment into the lungs, reducing airway hyperresponsiveness .
Cancer Treatment
Recent research has explored the potential of CCR3 antagonists in cancer therapy:
- SB328437 and Chemoresistance : A study demonstrated that SB328437 sensitizes gastric cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The antagonist was shown to alter the molecular dynamics associated with 5-FU resistance, suggesting its potential as an adjunct therapy in gastric cancer treatment .
- Eosinophils in Tumor Microenvironment : Research indicates that eosinophils can contribute to tumor progression. By inhibiting CCR3, SB328437 may alter the tumor microenvironment and enhance the efficacy of existing cancer therapies .
Inflammatory Bowel Disease (IBD)
The role of CCR3 antagonists extends to gastrointestinal disorders:
- SB328437 in Colitis Models : In studies using mouse models of chronic colitis, treatment with SB328437 resulted in reduced disease activity and inflammation. The antagonist inhibited eosinophil migration to inflamed tissues, demonstrating its anti-inflammatory properties .
Retinal Diseases
CCR3 antagonism has also been explored in ocular conditions:
- Protection Against Photoreceptor Cell Death : In vitro studies showed that blocking CCR3 reduced light-induced cell death in photoreceptor cell lines. This suggests that CCR3 antagonists could be beneficial for treating conditions like age-related macular degeneration (AMD) .
Summary Table of Key Findings
Propriétés
Formule moléculaire |
C26H35FN4O2S |
---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea |
InChI |
InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1 |
Clé InChI |
NDZYPHLNJZSQJY-QNWVGRARSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |
SMILES isomérique |
CC1=C(SC(=N1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F)C(=O)C |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.